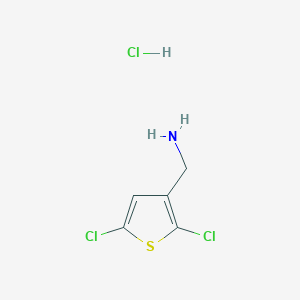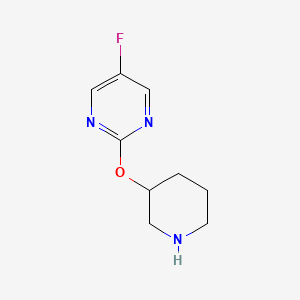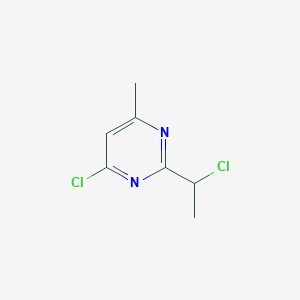
1-Carboximidamid-4-(Ethoxymethyl)piperidin
Übersicht
Beschreibung
4-(Ethoxymethyl)piperidine-1-carboximidamide, also known as EMC, is a synthetic organic compound with many diverse applications in the scientific research field. It is a colorless liquid that is used in the synthesis of a variety of pharmaceuticals, drugs, and other compounds. In addition, EMC has been used in the synthesis of various polymers, as a surfactant, and as a building block in the synthesis of other compounds.
Wissenschaftliche Forschungsanwendungen
Arzneimittelentwicklung und -synthese
Piperidin-Derivate gehören zu den wichtigsten synthetischen Fragmenten für die Entwicklung von Medikamenten . Sie spielen eine wichtige Rolle in der pharmazeutischen Industrie, wobei ihre Derivate in mehr als zwanzig Klassen von Arzneimitteln vorkommen . Die Entwicklung schneller und kostengünstiger Methoden für die Synthese substituierter Piperidine ist eine wichtige Aufgabe der modernen organischen Chemie .
Antikrebsanwendungen
Piperidin-Derivate werden als Antikrebsmittel eingesetzt . Mehrere Piperidinalkaloide, die aus natürlichen Kräutern isoliert wurden, zeigten sowohl in vitro als auch in vivo antiproliferative und antimetastatische Wirkungen auf verschiedene Krebsarten .
Antivirenanwendungen
Piperidin-Derivate haben sich als potenzielle antivirale Mittel erwiesen . Ihre einzigartige chemische Struktur ermöglicht es ihnen, in den Lebenszyklus von Viren einzugreifen, was sie zu einem vielversprechenden Forschungsgebiet im Kampf gegen Viruserkrankungen macht .
Antimalariaanwendungen
Einige Piperidin-Derivate wurden auf ihre Aktivität gegen Chlorquin-sensitive und Chlorquin-resistente Stämme von P. falciparum getestet. Diese Verbindungen könnten möglicherweise zur Entwicklung neuer Antimalariamittel beitragen .
Antibakterielle und Antimykotische Anwendungen
Piperidin-Derivate werden auch als antibakterielle und antimykotische Mittel eingesetzt . Ihre Fähigkeit, das Wachstum von Bakterien und Pilzen zu hemmen, macht sie für die Entwicklung neuer antimikrobieller und antimykotischer Behandlungen nützlich .
Analgetische und entzündungshemmende Anwendungen
Piperidin-Derivate wurden als analgetische und entzündungshemmende Mittel eingesetzt . Sie können helfen, Schmerzen zu lindern und Entzündungen zu reduzieren, was sie bei der Behandlung von Erkrankungen wie Arthritis wertvoll macht .
Antipsychotische Anwendungen
Piperidin-Derivate wurden als Antipsychotika eingesetzt . Sie können helfen, Symptome von psychischen Erkrankungen zu behandeln und bieten eine potenzielle Möglichkeit für die Entwicklung neuer Antipsychotika .
Antikoagulanzienanwendungen
Schließlich wurden Piperidin-Derivate als Antikoagulanzien eingesetzt . Sie können Blutgerinnsel verhindern, was sie zur Vorbeugung und Behandlung von Erkrankungen wie tiefer Venenthrombose nützlich macht .
Wirkmechanismus
Target of Action
The primary targets of 4-(Ethoxymethyl)piperidine-1-carboximidamide are EGFR, BRAF, and CDK2 . These targets play crucial roles in cell proliferation and survival, making them important targets for antiproliferative agents .
Mode of Action
4-(Ethoxymethyl)piperidine-1-carboximidamide interacts with its targets by inhibiting their activity. This inhibition is achieved through binding to the active sites of these targets, thereby preventing their normal function . The specific interactions between the compound and its targets result in changes to the cellular processes controlled by these targets .
Biochemical Pathways
The inhibition of EGFR, BRAF, and CDK2 by 4-(Ethoxymethyl)piperidine-1-carboximidamide affects multiple biochemical pathways. These pathways are primarily involved in cell proliferation and survival. By inhibiting these pathways, the compound exerts its antiproliferative effects .
Pharmacokinetics
In silico adme/pharmacokinetic analysis was considered for a series of piperine-carboximidamide hybrids , which could provide insights into the pharmacokinetics of 4-(Ethoxymethyl)piperidine-1-carboximidamide.
Result of Action
The molecular and cellular effects of 4-(Ethoxymethyl)piperidine-1-carboximidamide’s action include the inhibition of cell proliferation. This is evidenced by the compound’s antiproliferative activity against four cancer cell lines . The most effective derivatives demonstrated potent anti-CDK2 action, which is more potent than the reference dinaciclib .
Biochemische Analyse
Biochemical Properties
4-(Ethoxymethyl)piperidine-1-carboximidamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to target enzymes such as EGFR, BRAF, and CDK2, which are crucial in cell signaling pathways . The nature of these interactions involves binding to the active sites of these enzymes, thereby inhibiting their activity and affecting downstream signaling processes.
Cellular Effects
The effects of 4-(Ethoxymethyl)piperidine-1-carboximidamide on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to have antiproliferative effects on cancer cells by targeting specific signaling pathways . This compound can alter gene expression profiles, leading to changes in cellular behavior and metabolic activities.
Molecular Mechanism
At the molecular level, 4-(Ethoxymethyl)piperidine-1-carboximidamide exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes, and altering gene expression. The compound’s interaction with enzymes like EGFR, BRAF, and CDK2 involves binding to their active sites, leading to inhibition of their catalytic activity . This inhibition disrupts critical signaling pathways, resulting in altered cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Ethoxymethyl)piperidine-1-carboximidamide change over time. The compound’s stability and degradation are essential factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular behavior and function.
Dosage Effects in Animal Models
The effects of 4-(Ethoxymethyl)piperidine-1-carboximidamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibiting tumor growth or modulating immune responses . At higher doses, it may cause toxic or adverse effects, including cellular damage or organ toxicity. Understanding the dosage thresholds is crucial for its safe and effective use in research.
Metabolic Pathways
4-(Ethoxymethyl)piperidine-1-carboximidamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of metabolic processes within cells . These interactions can lead to changes in the overall metabolic state of the cell.
Transport and Distribution
The transport and distribution of 4-(Ethoxymethyl)piperidine-1-carboximidamide within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific cellular compartments can influence its effectiveness and potential side effects.
Subcellular Localization
The subcellular localization of 4-(Ethoxymethyl)piperidine-1-carboximidamide is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with other biomolecules and its overall biochemical activity.
Eigenschaften
IUPAC Name |
4-(ethoxymethyl)piperidine-1-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c1-2-13-7-8-3-5-12(6-4-8)9(10)11/h8H,2-7H2,1H3,(H3,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNOCAYMORFWQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCN(CC1)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



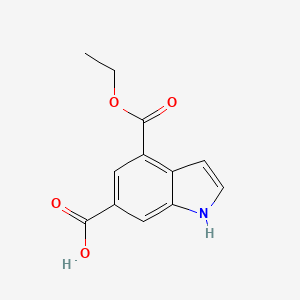
![7-bromo-5H-pyrido[4,3-b]indole](/img/structure/B1490053.png)
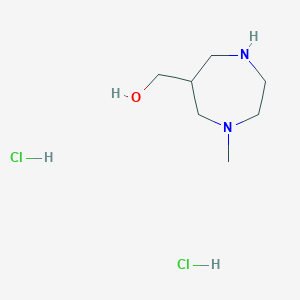
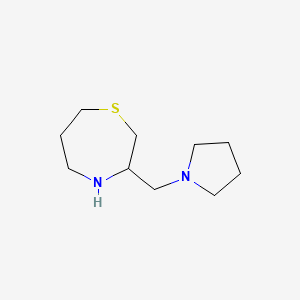
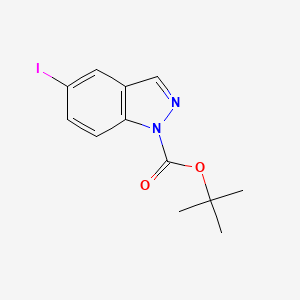
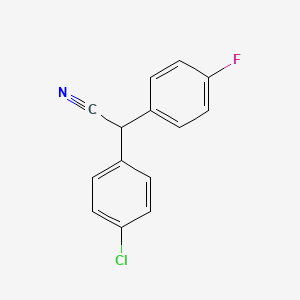
![5,6-Dihydrofuro[2,3-h]cinnolin-3-ol](/img/structure/B1490059.png)
![8-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1490061.png)
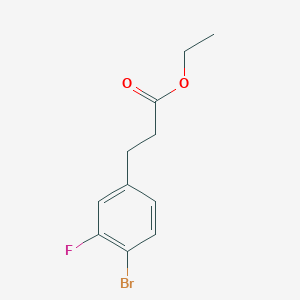
![3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B1490066.png)
